molecular formula C18H17NO3 B14225636 Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate CAS No. 825623-58-3

Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate

Cat. No.: B14225636
CAS No.: 825623-58-3
M. Wt: 295.3 g/mol
InChI Key: ZKPPDOJGPDRURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features an ethyl ester group at the 2-position of the indole ring and a methoxyphenyl group at the 5-position, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization and rearrangement under acidic conditions to yield the indole core. The final step involves esterification to introduce the ethyl ester group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: this compound alcohol.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with serotonin receptors, which could explain its potential neuropharmacological activities. Additionally, the methoxyphenyl group may enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent hallucinogen with a similar methoxyphenyl group.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with alpha1-adrenergic receptor affinity.

Uniqueness

Ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester and a methoxyphenyl group makes it a versatile intermediate for various synthetic and research applications.

Properties

CAS No.

825623-58-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

ethyl 5-(2-methoxyphenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)16-11-13-10-12(8-9-15(13)19-16)14-6-4-5-7-17(14)21-2/h4-11,19H,3H2,1-2H3

InChI Key

ZKPPDOJGPDRURH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.